Prenylamine is a diarylmethane. Prenylamine was withdrawn from the Canadian, US, and UK markets in 1988 due to concerns regarding cardiac arrhythmias. A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Related Compounds
Dideuteroprenylamine
Compound Description: Dideuteroprenylamine is a deuterated form of Prenylamine used as an internal standard in pharmacokinetic studies. Deuterated compounds are chemically identical to their non-deuterated counterparts but differ in their mass due to the presence of deuterium, a heavier isotope of hydrogen. This difference allows researchers to track and quantify the target compound in biological samples with high sensitivity.
Relevance: Dideuteroprenylamine's structural similarity to Prenylamine, coupled with its distinct mass, makes it a suitable internal standard for accurately measuring Prenylamine concentrations in biological samples during pharmacokinetic studies.
Hexahydroprenylamine
Compound Description: Hexahydroprenylamine is another structural analog of Prenylamine, also employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) assays for Prenylamine quantification. Its structural resemblance to Prenylamine enables similar chromatographic behavior, while its distinct mass allows for differentiated detection.
Relevance: The use of Hexahydroprenylamine as an internal standard in GC-MS analysis alongside Dideuteroprenylamine showcases the importance of structurally similar compounds with different masses for accurate quantification of Prenylamine in biological samples.
p-Hydroxy-Prenylamine
Compound Description: p-Hydroxy-Prenylamine is the major phase I metabolite of Prenylamine. It is formed by hydroxylation of the phenyl ring at the para position. p-Hydroxy-Prenylamine possesses a chiral center, resulting in two enantiomers.
Relevance: Understanding the metabolism of Prenylamine is crucial for interpreting its pharmacokinetic profile and potential drug interactions. The identification of p-Hydroxy-Prenylamine as a major metabolite allows for targeted monitoring of this metabolite in biological fluids and aids in assessing the drug's clearance from the body.
Fendiline
Compound Description: Fendiline is a calcium antagonist that shares structural similarities with Prenylamine, both binding to the dihydropyridine binding site with low affinity. Despite their chemical resemblance, they exhibit key pharmacological differences. While both act as calmodulin antagonists and relax smooth muscle, Fendiline demonstrates a distinct profile in cardiac muscle.
Relevance: Comparing Fendiline and Prenylamine highlights how subtle structural changes can significantly impact pharmacological activity. Understanding these differences is crucial for optimizing drug development and minimizing adverse effects. For instance, Fendiline, unlike Prenylamine, is not associated with torsade de pointes, a life-threatening heart rhythm disorder.
Amphetamine
Compound Description: While not structurally analogous to Prenylamine, Amphetamine is a metabolic byproduct of the drug. N-dealkylation of Prenylamine, a metabolic pathway in humans, can liberate Amphetamine. This metabolic link has implications for doping control, as Prenylamine use can lead to positive test results for Amphetamine.
Relevance: The metabolic link between Prenylamine and Amphetamine highlights the importance of comprehensive metabolite profiling. This finding led to the classification of Prenylamine as a non-specified stimulant by the World Anti-Doping Agency (WADA) in 2010, effectively banning its use in competitive sports.
Diphenylpropylamine
Compound Description: Diphenylpropylamine is a structural component of Prenylamine and a product of its metabolism.
Relevance: Diphenylpropylamine and its hydroxylated metabolites were detected in urine following Prenylamine administration. Identifying these metabolites provides valuable insights into Prenylamine's metabolic pathways and aids in developing comprehensive analytical methods for drug monitoring.
Source and Classification
Prenylamine is classified as a chiral compound with two enantiomers: R-prenylamine and S-prenylamine. These enantiomers exhibit different pharmacodynamic and pharmacokinetic profiles, which can influence their therapeutic efficacy and safety. The chemical formula for prenylamine is C24H27N, with a molecular weight of approximately 329.48 g/mol.
Synthesis Analysis
Prenylamine can be synthesized through several methods, with one notable approach involving the use of natural precursors. For instance, optically active prenylamine has been synthesized from (-)-norephedrine through aziridine derivatives. This method emphasizes the importance of chirality in the synthesis process.
Detailed Synthesis Method
Starting Material: The synthesis typically begins with norephedrine as a chiral precursor.
Formation of Aziridine Derivatives: Norephedrine undergoes a reaction to form aziridine derivatives.
Ring Opening: The aziridine ring is then opened under controlled conditions to yield prenylamine.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the separation of enantiomers and to assess purity levels.
Molecular Structure Analysis
The molecular structure of prenylamine features a diphenylpropylamine backbone, where two phenyl groups are attached to a propyl chain that includes an amino group. This structure contributes to its biological activity as a calcium channel blocker.
Structural Characteristics
Chemical Formula: C24H27N
Molecular Weight: 329.48 g/mol
Chirality: Prenylamine exists in two enantiomeric forms, which can have different effects on biological systems.
Chemical Reactions Analysis
Prenylamine participates in various chemical reactions typical of amines and alkylamines. These reactions include:
Acid-Base Reactions: Prenylamine can act as a base due to its amino group, allowing it to form salts with acids.
Alkylation Reactions: The amino group can undergo alkylation, leading to the formation of derivatives that may exhibit altered pharmacological properties.
Oxidation Reactions: Prenylamine can also be oxidized under certain conditions, potentially leading to the formation of metabolites that could influence its pharmacological profile.
Mechanism of Action
The mechanism of action of prenylamine primarily involves its role as a calcium channel blocker. It inhibits voltage-dependent calcium channels in cardiac and smooth muscle tissues, leading to:
Reduced Calcium Influx: This action decreases intracellular calcium levels, which are crucial for muscle contraction.
Vasodilation: By reducing calcium availability, prenylamine promotes vasodilation, thereby alleviating angina symptoms by decreasing myocardial oxygen demand.
Relevant Data
Research indicates that prenylamine's effectiveness in blocking calcium channels may vary between its enantiomers, affecting both efficacy and side effects.
Physical and Chemical Properties Analysis
Prenylamine exhibits several notable physical and chemical properties:
Appearance: Typically exists as a white crystalline solid.
Solubility: Soluble in organic solvents but has limited solubility in water.
Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Stability: Stability can be influenced by pH and temperature; it should be stored under appropriate conditions to prevent degradation.
Applications
Despite its withdrawal from clinical use due to safety concerns, prenylamine has applications in research settings:
Pharmacological Studies: Used as a reference compound in studies investigating calcium channel blockers.
Analytical Chemistry: Employed in developing analytical methods for detecting related compounds in biological samples.
Metabolite Studies: Research on urinary metabolites provides insights into its metabolic pathways and potential effects on human health.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Ranitidine is a member of the class of furans used to treat peptic ulcer disease (PUD) and gastroesophageal reflux disease. It has a role as an anti-ulcer drug, a H2-receptor antagonist, an environmental contaminant, a xenobiotic and a drug allergen. It is a member of furans, a tertiary amino compound, a C-nitro compound and an organic sulfide. Ranitidine is a commonly used drug, classified as a histamine H2-receptor antagonist, and belongs to the same drug class as [cimetidine] and [famotidine]. This drug helps to prevent and treat gastric-acid associated conditions, including ulcers, because of its ability to decrease gastric acid secretion. Ranitidine is often referred to as Zantac, and is available in various forms, including tablet, injection, and effervescent tablet preparations. The prevalence of GERD is thought to be 10-20% in western countries. Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions. Ranitidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Ranitidine has been linked to rare instances of clinically apparent acute liver injury. Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked. Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked. A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
An acetanilide and piperazine derivative that functions as a SODIUM CHANNEL BLOCKER and prevents the release of enzymes during MYOCARDIAL ISCHEMIA. It is used in the treatment of ANGINA PECTORIS.
Trans-Zeatin-7-beta-D-glucoside is a N-glycosyl compound. cis-Zeatin-7-N-glucoside, also known as raphanatin, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). cis-Zeatin-7-N-glucoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).